Fostamatinib

Catalog No.
S637386
CAS No.
901119-35-5
M.F
C23H26FN6O9P
M. Wt
580.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fostamatinib

CAS Number

901119-35-5

Product Name

Fostamatinib

IUPAC Name

[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate

Molecular Formula

C23H26FN6O9P

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)

InChI Key

GKDRMWXFWHEQQT-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

Description

The exact mass of the compound Fostamatinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

One of the most studied applications of fostamatinib in scientific research is in IgA nephropathy (IgAN). IgAN is an autoimmune kidney disease characterized by the deposition of immune complexes in the glomeruli, the filtering units of the kidney. This leads to inflammation and progressive kidney function decline. Studies have investigated fostamatinib's ability to suppress the immune response and reduce proteinuria (excess protein in the urine), a marker of kidney damage, in patients with IgAN. These studies have shown promising results, suggesting fostamatinib could be a potential therapeutic option for IgAN.

Fostamatinib in Other Scientific Research Areas

Fostamatinib's immunomodulatory effects are also being explored in other scientific research areas. Studies are investigating its potential in diseases like:

  • Systemic lupus erythematosus (SLE): SLE is a chronic autoimmune disease that can affect multiple organs. Fostamatinib's ability to dampen the immune response is being examined for its effectiveness in managing SLE symptoms.
  • Immune thrombocytopenia (ITP): ITP is an autoimmune disorder that causes low platelet counts, leading to an increased risk of bleeding. Fostamatinib has received FDA approval for treating chronic ITP in adults who have not responded to other treatments [].
  • Origin: Fostamatinib is a synthetic small molecule, not derived from a natural product [].
  • Significance: Fostamatinib represents a novel approach to treating ITP by targeting a specific pathway in the immune system [].

Molecular Structure Analysis

Fostamatinib has a complex heterocyclic structure containing several key features:

  • Pyrimidine ring: This core ring system is essential for the drug's interaction with Syk [].
  • Amide bond: This functional group contributes to hydrogen bonding with the target protein [].
  • Fluorine substituent: The presence of fluorine can influence the compound's potency and metabolic stability [].

Chemical Reactions Analysis

The specific details of Fostamatinib's synthesis are proprietary information held by the manufacturer []. However, scientific research focuses on its mechanism of action rather than its production process.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₂₁H₂₂FN₇O₄S₂ []
  • Molecular Weight: 537.59 g/mol []
  • Melting Point: Not publicly available
  • Boiling Point: Not publicly available
  • Solubility: Poorly soluble in water []

Fostamatinib works by inhibiting Syk, a protein involved in the activation of immune cells like macrophages. In ITP, these macrophages destroy platelets, leading to low blood platelet count. By blocking Syk, Fostamatinib prevents this destruction and helps increase platelet levels [].

XLogP3

1.6

Wikipedia

Fostamatinib

Biological Half Life

R406 has a half-life of elimination of approximately 15 h.

Use Classification

Human drugs -> Tavlesse -> EMA Drug Category
Other systemic hemostatics -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Newland A, Lee EJ, McDonald V, Bussel JB. Fostamatinib for persistent/chronic adult immune thrombocytopenia. Immunotherapy. 2018 Jan;10(1):9-25. doi: 10.2217/imt-2017-0097. Epub 2017 Oct 2. PMID: 28967793.

2. Moore DC, Gebru T, Muslimani A. Fostamatinib for the treatment of immune thrombocytopenia in adults. Am J Health Syst Pharm. 2019 May 17;76(11):789-794. doi: 10.1093/ajhp/zxz052. PMID: 30951590.

3. Bussel J, Arnold DM, Grossbard E, Mayer J, Treliński J, Homenda W, Hellmann A, Windyga J, Sivcheva L, Khalafallah AA, Zaja F, Cooper N, Markovtsov V, Zayed H, Duliege AM. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials. Am J Hematol. 2018 Jul;93(7):921-930. doi: 10.1002/ajh.25125. Epub 2018 May 15. PMID: 29696684; PMCID: PMC6055608.

4. Connell NT, Berliner N. Fostamatinib for the treatment of chronic immune thrombocytopenia. Blood. 2019 May 9;133(19):2027-2030. doi: 10.1182/blood-2018-11-852491. Epub 2019 Feb 25. PMID: 30803989.

5. Kunwar S, Devkota AR, Ghimire DK. Fostamatinib, an oral spleen tyrosine kinase inhibitor, in the treatment of rheumatoid arthritis: a meta-analysis of randomized controlled trials. Rheumatol Int. 2016 Aug;36(8):1077-87. doi: 10.1007/s00296-016-3482-7. Epub 2016 Apr 25. PMID: 27113955.

Explore Compound Types